3-(Difluoromethyl)-5-fluoro-2-methoxypyridine 3-(Difluoromethyl)-5-fluoro-2-methoxypyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17407117
InChI: InChI=1S/C7H6F3NO/c1-12-7-5(6(9)10)2-4(8)3-11-7/h2-3,6H,1H3
SMILES:
Molecular Formula: C7H6F3NO
Molecular Weight: 177.12 g/mol

3-(Difluoromethyl)-5-fluoro-2-methoxypyridine

CAS No.:

Cat. No.: VC17407117

Molecular Formula: C7H6F3NO

Molecular Weight: 177.12 g/mol

* For research use only. Not for human or veterinary use.

3-(Difluoromethyl)-5-fluoro-2-methoxypyridine -

Specification

Molecular Formula C7H6F3NO
Molecular Weight 177.12 g/mol
IUPAC Name 3-(difluoromethyl)-5-fluoro-2-methoxypyridine
Standard InChI InChI=1S/C7H6F3NO/c1-12-7-5(6(9)10)2-4(8)3-11-7/h2-3,6H,1H3
Standard InChI Key PCSHRMCQELZJRY-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=N1)F)C(F)F

Introduction

Structural and Physicochemical Properties

The molecular structure of 3-(difluoromethyl)-5-fluoro-2-methoxypyridine combines electronegative fluorine atoms with a methoxy group, creating a polarizable scaffold that influences solubility, stability, and reactivity. Key properties include:

PropertyValue
Molecular formulaC₇H₅F₃NO
Molecular weight187.11 g/mol
IUPAC name3-(Difluoromethyl)-5-fluoro-2-methoxypyridine
Boiling point (estimated)210–215°C
LogP (octanol-water)1.8–2.2

The difluoromethyl group (-CF₂H) acts as a bioisostere for hydroxyl or methyl groups, modulating lipophilicity and metabolic stability . The fluorine atom at position 5 enhances electron-withdrawing effects, potentially altering ring electronics for nucleophilic substitution reactions .

Synthesis and Industrial Production

Industrial Scalability

Continuous flow reactors and automated systems optimize yield and purity. For instance, a two-phase reactor system—combining a catalyst fluidized bed for initial fluorination and an empty phase for subsequent modifications—achieves >70% yield in TFMP production . Similar setups could be adapted for this compound, with precise temperature control to manage exothermic fluorination steps.

Chemical Reactivity and Functionalization

The compound’s reactivity is dominated by its electron-deficient pyridine ring and fluorine substituents:

  • Nucleophilic Aromatic Substitution:
    The methoxy group at position 2 activates the ring for substitution at positions 4 and 6. For example, reactions with amines or thiols yield derivatives with enhanced biological activity .

  • Oxidation and Reduction:
    The difluoromethyl group resists oxidation, but the pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions (H₂, Pd/C).

  • Cross-Coupling Reactions:
    Suzuki-Miyaura coupling at position 5 (fluoro site) is feasible using palladium catalysts, enabling the introduction of aryl or heteroaryl groups .

Biological Activity and Mechanisms

Fluorinated pyridines are renowned for their agrochemical and pharmaceutical applications, driven by fluorine’s ability to enhance target binding and metabolic resistance:

Pharmaceutical Applications

  • Anticancer Properties:
    Fluoropyridines inhibit kinases and proteases involved in tumor progression. In vitro studies on analogous compounds show IC₅₀ values <100 nM for leukemia cell lines .

  • Antiviral Mechanisms:
    The fluorine atom’s electronegativity disrupts viral enzyme-substrate interactions. Hybrids of fluorinated pyridines and benzothiazoles exhibit activity against H5N1 and SARS-CoV-2 .

Industrial and Research Applications

Material Science

Fluorinated pyridines serve as ligands in catalytic systems and monomers for fluoropolymer synthesis. The compound’s stability under harsh conditions makes it suitable for high-performance coatings .

Case Studies

  • Agrochemical Development:
    A TFMP derivative, flonicamid, targets aphid nervous systems by inhibiting chordotonal organs . Structural parallels suggest 3-(difluoromethyl)-5-fluoro-2-methoxypyridine could be optimized for similar insecticidal activity.

  • Drug Discovery:
    Pyridine moieties are prevalent in FDA-approved drugs (e.g., crizotinib). Fluorine substitutions improve bioavailability, as seen in the antiviral drug favipiravir .

Challenges and Future Directions

Despite its promise, the compound’s synthesis requires optimization to reduce reliance on hazardous fluorinating agents. Advances in electrochemical fluorination and flow chemistry may address these limitations . Additionally, in vivo toxicology studies are needed to validate safety profiles for agricultural and medical use.

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